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Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due

to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-

limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of

immunosuppressive kynurenine metabolites in the tumor microenvironment. This guide

provides a comparative analysis of PF-06840003, a potent and selective IDO1 inhibitor,

alongside other widely used tool compounds—Epacadostat, Linrodostat (BMS-986205), and

Navoximod (GDC-0919)—to aid researchers in selecting the most appropriate tool for their

IDO1 research.

Performance Comparison of IDO1 Inhibitors
The selection of a suitable tool compound is critical for the accurate interpretation of

experimental results. The following tables summarize the key biochemical, cellular, and

pharmacokinetic parameters of PF-06840003 and its alternatives.

Table 1: Biochemical and Cellular Potency
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Compound
Biochemical IC50
(Human IDO1)

Cellular IC50 (HeLa
cells)

Cellular IC50
(Other)

PF-06840003 410 nM[1][2] 1.8 µM[1] 1.7 µM (THP-1)[1]

Epacadostat 71.8 nM[3][4] 7.1 nM[4]

~10 nM (Human

IDO1)[5][6][7], 52.4

nM (Mouse IDO1)[4]

[5]

Linrodostat (BMS-

986205)
1.7 nM[8] 1.7 nM[9]

1.1 nM (HEK293-

hIDO1)[9][10][11]

Navoximod (GDC-

0919)
Ki: 7 nM[12][13] EC50: 75 nM[12][13]

ED50: 80 nM (Human

MLR), 120 nM (Mouse

DC)[13]

Table 2: Selectivity Profile
Compound IDO1 IC50 IDO2 Activity TDO Activity

PF-06840003 410 nM No activity (>100 µM)
Weak inhibition (IC50

= 140 µM)

Epacadostat ~10 nM
Little to no activity[5]

[7][14]

Little to no activity[5]

[7][14]

Linrodostat (BMS-

986205)

1.1 nM (HEK293-

hIDO1)

>2000 nM (HEK293-

mIDO2)[8]

>2000 nM (HEK293-

hTDO)[8][9]

Navoximod (GDC-

0919)
EC50: 75 nM Weak inhibitor[15] Weak inhibitor[15]

Table 3: Pharmacokinetic and Pharmacodynamic
Properties
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Compound
Oral Bioavailability
(Species)

In Vivo Efficacy Key Features

PF-06840003 Orally bioavailable[16]

Reduced intratumoral

kynurenine by >80%

in mice; inhibited

tumor growth in

syngeneic models.[1]

[16][17]

Brain-penetrant.[18]

Predicted human half-

life of 16-19 hours.[16]

Epacadostat
Rat: 11%, Dog: 59%,

Monkey: 33%[2]

Suppressed plasma

and tumor kynurenine

in mice.[5] Effective in

rodent models of

melanoma.[5]

Potent and selective.

Well-tolerated in

preclinical studies.[5]

Linrodostat (BMS-

986205)

Rat: 4%, Dog: 39%,

Monkey: 10%[3]

Reduced kynurenine

levels in human tumor

xenograft models.[19]

Irreversible inhibitor.

[9]

Navoximod (GDC-

0919)

>70% (mice)[8],

55.5% (human)[7][20]

Reduced plasma and

tissue kynurenine by

~50% in mice.[8][11]

Enhanced anti-tumor

responses in

combination with

vaccines.[21]

Rapidly absorbed with

a half-life of ~11 hours

in humans.[22]

Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific research.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

Purified recombinant human IDO1 protein
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Assay buffer: 50 mM potassium phosphate buffer (pH 6.5)

Reaction components: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase

Substrate: 400 µM L-Tryptophan

Stop solution: 30% (w/v) Trichloroacetic acid (TCA)

Detection reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

96-well microplate

Procedure:

Prepare the reaction mixture containing assay buffer, ascorbic acid, methylene blue, and

catalase.

Add the test compounds (e.g., PF-06840003) at various concentrations to the wells of the

microplate. Include a vehicle control (e.g., DMSO).

Add the purified recombinant IDO1 protein to each well.

Initiate the reaction by adding L-tryptophan to each well.

Incubate the plate at 37°C for 30-60 minutes.

Stop the reaction by adding TCA to each well.

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to

kynurenine.

Centrifuge the plate to pellet any precipitate.

Transfer the supernatant to a new plate and add the DMAB reagent.

Measure the absorbance at 480 nm.

Calculate the concentration of inhibitor that causes 50% inhibition (IC50) of IDO1 activity.[23]
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Cell-Based IDO1 Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

HeLa cells

Cell culture medium (e.g., DMEM with 10% FBS)

Human interferon-gamma (IFN-γ)

L-Tryptophan

Test compounds

TCA solution

DMAB reagent

96-well cell culture plate

Procedure:

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to

adhere overnight.

The following day, add human IFN-γ (final concentration 10 ng/mL) to induce IDO1

expression.

Add the test compounds at various concentrations and L-tryptophan (final concentration 15

µg/mL) to the wells.

Incubate the plate for an additional 24 hours.

After incubation, collect the cell supernatant.

Add TCA to the supernatant and incubate at 50°C for 30 minutes.
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Centrifuge to remove any precipitate.

Transfer the supernatant to a new plate and add the DMAB reagent.

Measure the absorbance at 480 nm to quantify kynurenine production.

Calculate the effective concentration of the inhibitor that causes 50% inhibition (EC50) of

kynurenine production.[23]

In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an IDO1

inhibitor in a syngeneic mouse tumor model.

Materials:

Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

Immunocompetent mice (e.g., BALB/c)

Test compound (e.g., PF-06840003) and vehicle control

Calipers for tumor measurement

Procedure:

Implant tumor cells subcutaneously into the flank of the mice.

Allow tumors to establish to a palpable size.

Randomize mice into treatment groups (vehicle control and test compound).

Administer the test compound and vehicle control orally or via the desired route at a

predetermined dose and schedule.

Measure tumor volume using calipers every 2-3 days.

At the end of the study, collect tumors and plasma for pharmacodynamic analysis (e.g.,

kynurenine levels).
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Analyze the data to determine the effect of the inhibitor on tumor growth and intratumoral

and systemic kynurenine levels.[5][16]

Visualizing Key Concepts
Diagrams are provided to illustrate complex biological pathways and experimental processes.

IFN-gamma

IDO1

Upregulates

Tryptophan

Substrate

T-Cell

Essential for Proliferation

Kynurenine

Catalyzes

Depletes Trp

Inhibits Proliferation

Treg

Promotes Differentiation

Immune_Suppression

Click to download full resolution via product page

Caption: The IDO1 signaling pathway in the tumor microenvironment.
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In Vitro Characterization In Vivo Evaluation
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Caption: A typical experimental workflow for evaluating IDO1 inhibitors.

PF-06840003 as an IDO1 Tool Compound
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Caption: Logical structure of this comparative guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [PF-06840003 as a Tool Compound for IDO1 Research:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679684#pf-06840003-as-a-tool-compound-for-ido1-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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